molecular formula C6H8O2 B1218380 (1R,2R)-cyclohexa-3,5-diene-1,2-diol CAS No. 18905-30-1

(1R,2R)-cyclohexa-3,5-diene-1,2-diol

Cat. No.: B1218380
CAS No.: 18905-30-1
M. Wt: 112.13 g/mol
InChI Key: YDRSQRPHLBEPTP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-cyclohexa-3,5-diene-1,2-diol is a high-value chiral cyclohexadiene diol with the molecular formula C6H8O2 and a molecular weight of 112.13 g/mol. This compound, also known as trans-1,2-Dihydrobenzene-1,2-diol, serves as a versatile and synthetically useful building block in organic chemistry and medicinal research. It is a key precursor for the synthesis of complex trans-cyclohexa-3,5-diene-1,2-diol derivatives and can be efficiently converted into valuable epoxide derivatives with high yield and selectivity, providing a crucial chiral pool for asymmetric synthesis . The compound has a density of approximately 1.288 g/cm³, a boiling point of 226.4°C at 760 mmHg, and a flash point of 109.5°C . Its vapor pressure is reported as 0.0162 mmHg at 25°C . With two hydrogen bond donors and two hydrogen bond acceptors, it exhibits properties critical for molecular interactions in synthetic pathways. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or personal use. Researchers can leverage its defined stereochemistry to access complex molecular architectures, making it an invaluable reagent in the development of pharmaceuticals and other fine chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSQRPHLBEPTP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]([C@@H](C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880014, DTXSID30880019
Record name trans-3,5-Cyclohexadiene-1,2-diol
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Record name (1R,2R)-3,5-Cyclohexadiene-1,2-diol
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-1,2-Dihydrobenzene-1,2-diol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

18905-30-1, 103302-38-1, 26931-79-3
Record name rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol
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Record name trans-3,5-Cyclohexadiene-1,2-diol
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Record name 3,5-Cyclohexadiene-1,2-diol, trans-(+-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,5-Cyclohexadiene-1,2-diol
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Record name (1R,2R)-3,5-Cyclohexadiene-1,2-diol
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Record name TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL
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Record name trans-1,2-Dihydrobenzene-1,2-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001164
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Chemical Applications

Chiral Building Block in Organic Synthesis

  • Asymmetric Synthesis : Due to its enantiomeric purity, (1R,2R)-cyclohexa-3,5-diene-1,2-diol serves as a valuable chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in pharmaceutical development and materials science .

Reactivity and Functionalization

  • Oxidation and Reduction : The compound can undergo oxidation to form quinones or other oxidized derivatives and can be reduced to yield cyclohexane derivatives. This versatility makes it useful in synthetic pathways for creating diverse chemical entities .
  • Substitution Reactions : The hydroxyl groups present in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Biological Applications

Model Substrate for Enzyme Studies

  • (1R,2R)-cyclohexa-3,5-diene-1,2-diol is utilized as a model substrate for enzymes that catalyze hydroxylation reactions. Its structural features enable researchers to study enzyme mechanisms and stereochemistry effectively.

Anticancer Activity

  • Preliminary studies have indicated that some derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, one derivative demonstrated significant cytotoxicity against melanoma cells through mechanisms involving caspase activation and apoptosis induction .

Antioxidant Properties

  • The compound's catechol-like structure endows it with antioxidant capabilities, which may protect cells from oxidative stress. This property is particularly relevant in pharmacological contexts where oxidative damage is a concern .

Industrial Applications

Production of Fine Chemicals

  • In the industrial sector, (1R,2R)-cyclohexa-3,5-diene-1,2-diol is used as an intermediate in the synthesis of fine chemicals and polymers. Its ability to undergo various chemical transformations makes it a key player in the production of specialty chemicals .

Case Studies

Cytotoxicity Assessment Study
A study evaluated the cytotoxic effects of derivatives derived from (1R,2R)-cyclohexa-3,5-diene-1,2-diol on human tumor cell lines. Notably:

  • Compound V exhibited significant cytotoxicity against melanoma M14 cells through apoptosis mechanisms involving caspase activation.

Antioxidant Activity Study
Research using DPPH radical scavenging assays demonstrated that (1R,2R)-cyclohexa-3,5-diene-1,2-diol showed significant antioxidant activity compared to standard antioxidants. This finding underscores its potential utility in protecting against oxidative stress-related diseases .

Comparison with Similar Compounds

Stereochemical Variants

  • (1R,2S)-Cyclohexa-3,5-diene-1,2-diol: Synthesis: Intermediate in D-pinitol production via microbial oxidation of benzene, with yields improved from 35% to 49% through optimized steps . Applications: Key precursor in inositol derivatives and glycosides. Key Difference: Epimeric configuration at C2 alters reactivity in glycosylation and oxidation reactions compared to the (1R,2R)-isomer.

Halogenated Derivatives

  • (1R,2R)-3-Chlorocyclohexa-3,5-diene-1,2-diol :

    • Enzymatic Role : Substrate for chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119), which oxidizes it to 3-chlorocatechol in bacterial degradation pathways .
    • Synthesis : Generated by chlorobenzene dioxygenase (EC 1.14.12.26) via NADH-dependent hydroxylation .
    • Comparison : Chlorine substitution enhances electrophilicity, directing enzymatic degradation over unsubstituted analogs.
  • (1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol :

    • Applications : Intermediate in synthesizing vindoline analogs for anticancer agents .
    • Key Feature : Bromine’s leaving-group ability facilitates nucleophilic substitution, unlike chlorine or hydroxyl groups.

Alkyl- and Aryl-Substituted Analogs

  • (1S,2R)-3-Methylcyclohexa-3,5-diene-1,2-diol :

    • Metabolic Role : Converted to 3-methylcatechol in P. veronii toluene degradation, diverging from central pathways due to methyl group steric effects .
    • Comparison : Methyl groups slow enzymatic processing compared to halogenated derivatives.
  • (1S,2R)-3-Phenylcyclohexa-3,5-diene-1,2-diol :

    • Synthesis : Product of biphenyl 2,3-dioxygenase (EC 1.14.12.18) acting on biphenyl .
    • Properties : Aromatic phenyl group increases hydrophobicity (PSA = 40.46) and CCS values (e.g., [M+H]+ CCS: 139.9 Ų) .

Structural Isomers and Unsaturation Variants

  • Cyclohexa-1,3,5-triene-1,2-diol :
    • Structure : Additional double bond at C1–C2 increases planarity and conjugation.
    • Reactivity : Higher susceptibility to electrophilic attack compared to 3,5-diene analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituent(s) Stereochemistry Key Reaction/Application Reference
(1R,2R)-Cyclohexa-3,5-diene-1,2-diol C₆H₈O₂ None (1R,2R) Natural product synthesis
(1R,2S)-Cyclohexa-3,5-diene-1,2-diol C₆H₈O₂ None (1R,2S) D-Pinitol precursor
(1R,2R)-3-Chlorocyclohexa-3,5-diene-1,2-diol C₆H₆ClO₂ Cl at C3 (1R,2R) Substrate for EC 1.3.1.119
(1S,2R)-3-Phenylcyclohexa-3,5-diene-1,2-diol C₁₂H₁₂O₂ Ph at C3 (1S,2R) Biphenyl degradation
(1S,2S)-3-Bromocyclohexa-3,5-diene-1,2-diol C₆H₇BrO₂ Br at C3 (1S,2S) Vindoline analog synthesis

Table 2: Enzymatic Specificity

Enzyme (EC Number) Substrate Product Organism/Pathway Reference
Chlorobenzene dioxygenase (1.14.12.26) Chlorobenzene (1R,2R)-3-Chloro-diol Bacterial degradation
Biphenyl 2,3-dioxygenase (1.14.12.18) Biphenyl (1S,2R)-3-Phenyl-diol Biphenyl metabolism
Chlorobenzene dihydrodiol dehydrogenase (1.3.1.119) (1R,2R)-3-Chloro-diol 3-Chlorocatechol Oxidative degradation

Preparation Methods

Fermentation Optimization

In shake-flask experiments, optimized conditions (pH 7.0, 30°C, 200 rpm) yielded 2.3 g/L DHCDC with a 73% conversion rate. Scaling to a 6-L bioreactor using fed-batch benzoate feeding achieved 17 g/L DHCDC after 48 hours, corresponding to a productivity of 0.356 g/L/h. The final product was purified to >95% purity via crystallization.

Table 1: Microbial Production Parameters

ParameterShake FlaskBioreactor
Yield (g/L)2.317.0
Productivity (g/L/h)0.0960.356
Purity (%)>95>95

Chemical Synthesis via Stereoselective Catalysis

Palladium-catalyzed reactions enable precise chirality transfer during diol synthesis. A Heck-type arylation of cyclohexa-3,5-diene-1,2-diol precursors achieves regio- and stereoselective C–C bond formation.

Reaction Mechanism

  • Catalytic System : Pd(II) catalysts (e.g., Pd(OAc)₂) with bidentate ligands (e.g., BINAP) facilitate 1,3-chirality transfer from aryl halides to the cyclohexadiene core.

  • Stereochemical Outcome : The trans-diol configuration ((1R,2R) or (1S,2S)) is dictated by the chiral ligand’s configuration.

Table 2: Heck Reaction Conditions for (1R,2R)-Diol Synthesis

ComponentSpecification
CatalystPd(OAc)₂ (5 mol%)
Ligand(R)-BINAP (10 mol%)
SolventDMF
Temperature80°C
Yield82–89%

Chiral Resolution of Racemic Mixtures

Racemic cyclohexa-3,5-diene-1,2-diol can be resolved into enantiomers using chiral stationary phases (CSPs) or enzymatic kinetic resolution.

High-Performance Liquid Chromatography (HPLC)

  • CSP : Cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H) separate (1R,2R) and (1S,2S) enantiomers with a resolution factor (Rs) >2.0.

  • Mobile Phase : Hexane/isopropanol (90:10 v/v) at 1.0 mL/min.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B) selectively acetylate one enantiomer, leaving the desired (1R,2R)-diol unmodified. Reaction conditions:

  • Solvent : tert-Butyl methyl ether

  • Acyl Donor : Vinyl acetate

  • Conversion : 48–52% (theoretical maximum for kinetic resolution).

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors and immobilized biocatalysts are employed to enhance productivity.

Continuous Flow Chemical Synthesis

  • Reactor Type : Tubular reactor with Pd-coated walls.

  • Throughput : 500 g/L/day at 80°C.

  • Advantages : Consistent stereoselectivity (>99% ee) and reduced catalyst leaching.

Immobilized Microbial Cells

Pseudomonas putida cells entrapped in calcium alginate beads retain 80% activity over 10 fermentation cycles, reducing downstream processing costs.

Table 3: Industrial Process Metrics

MetricChemical SynthesisMicrobial Fermentation
Daily Output (kg)12.58.2
Enantiomeric Excess (%)>99>99
Waste Generation (kg/kg product)3.21.5

Q & A

Q. What are the primary synthetic routes for (1R,2R)-cyclohexa-3,5-diene-1,2-diol, and how can yield optimization be achieved?

The compound is commonly synthesized via microbial oxidation of aromatic precursors. For example, Ley et al. reported a 35% yield starting from benzene using microbial oxidation followed by five synthetic steps, later improved to 49% through optimized protocols . Modern approaches leverage enzymatic pathways, such as chlorobenzene dioxygenase (EC 1.14.12.26), which oxidizes chlorobenzene to the diol with high stereoselectivity . Key optimization strategies include substrate engineering, enzyme immobilization, and reaction condition tuning (e.g., pH, temperature, and cofactor availability).

Q. Which enzymatic systems are critical for the stereoselective biosynthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol?

Bacterial dioxygenases, particularly chlorobenzene dioxygenase (TecA), catalyze the enantioselective 1,2-hydroxylation of chlorobenzene to yield (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol . This enzyme is part of a multicomponent system involving a terminal dioxygenase, ferredoxin, and reductase. Dehydrogenases like chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119) further process the diol into catechols, highlighting the interplay between dioxygenases and dehydrogenases in stereochemical control .

Q. How is enantiomeric purity validated for (1R,2R)-cyclohexa-3,5-diene-1,2-diol in synthetic or enzymatic workflows?

Q. What strategies resolve contradictions in enzymatic activity data for (1R,2R)-cyclohexa-3,5-diene-1,2-diol across structurally diverse substrates?

Substrate promiscuity of enzymes like TecA necessitates systematic activity assays. For example, TecA accepts mono- to tetra-chlorinated benzenes and toluenes, but reaction rates vary due to steric and electronic effects . Kinetic studies (e.g., kcatk_{\text{cat}}, KMK_M) combined with molecular dynamics simulations can identify critical residues influencing substrate binding. Contradictions in activity are often resolved by comparing enzyme homologs or engineered variants .

Q. How can (1R,2R)-cyclohexa-3,5-diene-1,2-diol serve as a building block in target-oriented synthesis of complex natural products?

The diol’s cis-dihydrocatechol structure enables Diels-Alder reactions, galactosyl transfers, and epoxide formations. For example, it has been used to synthesize vindoline’s pentacyclic framework via brominated intermediates . Recent biotechnological advances allow enantiopure diols to act as chiral synthons in asymmetric catalysis, reducing reliance on resolution steps .

Q. What experimental designs mitigate challenges in scaling up enzymatic synthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol?

Scale-up requires addressing enzyme stability, cofactor regeneration, and product inhibition. Immobilized enzyme reactors (e.g., packed-bed bioreactors) improve reusability, while NADH regeneration systems (e.g., glucose dehydrogenase coupling) reduce costs . Fed-batch fermentation with engineered bacterial strains (e.g., E. coli BW25113) enhances diol titers by optimizing oxygen transfer and substrate feeding .

Methodological Resources

  • Key Enzymes :
    • Chlorobenzene dioxygenase (EC 1.14.12.26)
    • Chlorobenzene dihydrodiol dehydrogenase (EC 1.3.1.119)
  • Analytical Tools :
    • Chiral HPLC (e.g., CHIRALPAK® columns)
    • In silico docking (AutoDock Vina, Schrödinger Suite)
  • Synthetic Applications :
    • Diels-Alder reactions with maleimides
    • Enzymatic derivatization for natural product synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-cyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1R,2R)-cyclohexa-3,5-diene-1,2-diol

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